
Dichloro(triphenyl)-lambda5-arsane;mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(triphenyl)-lambda5-arsane;mercury is a complex organometallic compound that combines arsenic and mercury with triphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(triphenyl)-lambda5-arsane;mercury typically involves the reaction of triphenylarsine with mercury(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction conditions include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent quality.
化学反応の分析
Types of Reactions
Dichloro(triphenyl)-lambda5-arsane;mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The chlorine atoms in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) species, while reduction can produce arsenic(III) species. Substitution reactions can result in the formation of various organometallic complexes.
科学的研究の応用
Dichloro(triphenyl)-lambda5-arsane;mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of dichloro(triphenyl)-lambda5-arsane;mercury involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
Triphenylarsine: A related compound with similar chemical properties but without the mercury component.
Mercury(II) chloride: Shares the mercury component but lacks the triphenylarsine moiety.
Triphenylphosphine: Similar in structure but contains phosphorus instead of arsenic.
Uniqueness
Dichloro(triphenyl)-lambda5-arsane;mercury is unique due to the combination of arsenic and mercury in its structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
特性
CAS番号 |
15280-06-5 |
|---|---|
分子式 |
C18H15AsCl2Hg |
分子量 |
577.7 g/mol |
IUPAC名 |
dichloro(triphenyl)-λ5-arsane;mercury |
InChI |
InChI=1S/C18H15AsCl2.Hg/c20-19(21,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
InChIキー |
KLOPNTPRBHGAEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


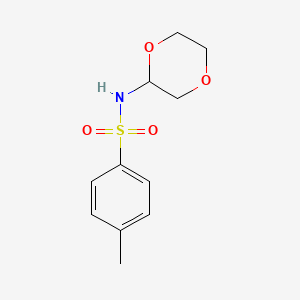

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
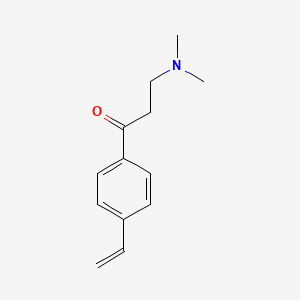


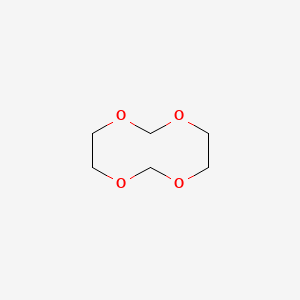
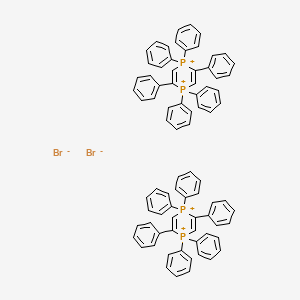


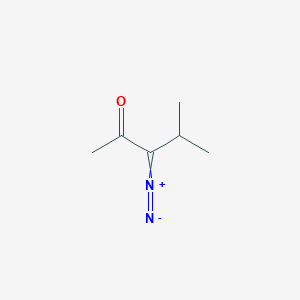
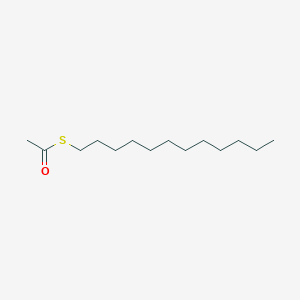

![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)
